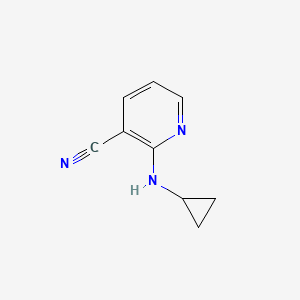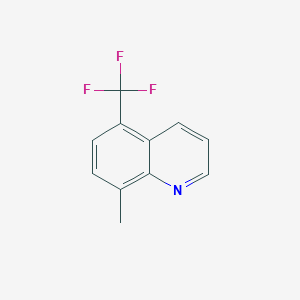
8-甲基-5-(三氟甲基)喹啉
描述
8-Methyl-5-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H8F3N . It has a molecular weight of 211.18 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string of 8-Methyl-5-(trifluoromethyl)quinoline isInChI=1S/C11H8F3N/c1-7-4-5-9 (11 (12,13)14)8-3-2-6-15-10 (7)8/h2-6H,1H3 . The Canonical SMILES is CC1=C2C (=C (C=C1)C (F) (F)F)C=CC=N2 . Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-5-(trifluoromethyl)quinoline include a molecular weight of 211.18 g/mol, an exact mass of 211.06088375 g/mol, and a monoisotopic mass of 211.06088375 g/mol . The compound has a topological polar surface area of 12.9 Ų and a heavy atom count of 15 .科学研究应用
安全和危害
作用机制
Target of Action
Quinoline compounds are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline compounds, in general, are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action of a compound .
生化分析
Biochemical Properties
8-Methyl-5-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the inhibition of their activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, 8-Methyl-5-(trifluoromethyl)quinoline has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 8-Methyl-5-(trifluoromethyl)quinoline on cellular processes are diverse and significant. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 8-Methyl-5-(trifluoromethyl)quinoline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . These alterations in gene expression can subsequently impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-5-(trifluoromethyl)quinoline involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of their substrates . Additionally, 8-Methyl-5-(trifluoromethyl)quinoline can activate or inhibit other enzymes by altering their conformation and catalytic activity . These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-5-(trifluoromethyl)quinoline can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Methyl-5-(trifluoromethyl)quinoline on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of 8-Methyl-5-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 8-Methyl-5-(trifluoromethyl)quinoline can induce toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular and tissue function becomes more pronounced at specific dosage levels .
Metabolic Pathways
8-Methyl-5-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic reactions can lead to the formation of metabolites with different biochemical properties and activities . The effects of 8-Methyl-5-(trifluoromethyl)quinoline on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic pathways in cells .
Transport and Distribution
The transport and distribution of 8-Methyl-5-(trifluoromethyl)quinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 8-Methyl-5-(trifluoromethyl)quinoline can bind to specific proteins that facilitate its transport to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 8-Methyl-5-(trifluoromethyl)quinoline is an important factor in determining its biochemical activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 8-Methyl-5-(trifluoromethyl)quinoline within these compartments can affect its interactions with biomolecules and its overall function .
属性
IUPAC Name |
8-methyl-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNBHDCKQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470122 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868668-58-0 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
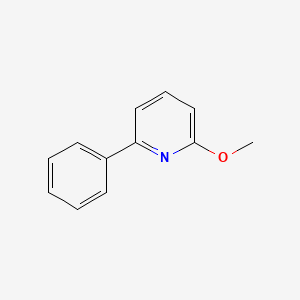
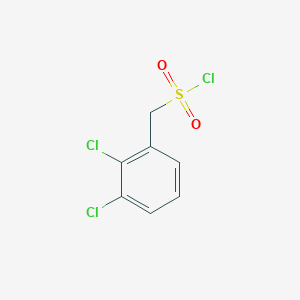
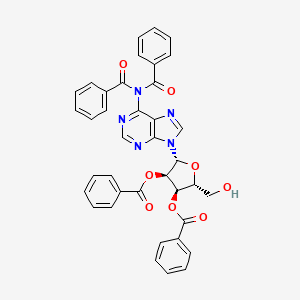
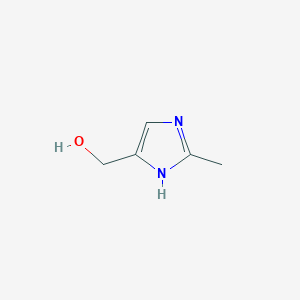

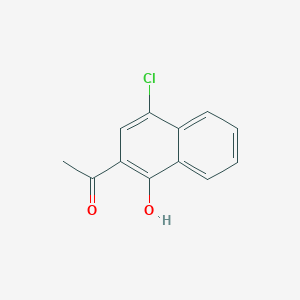
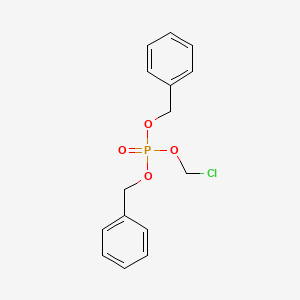
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)

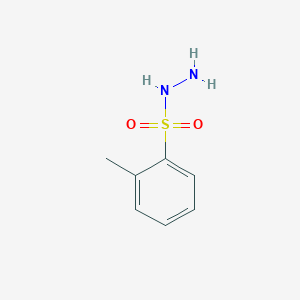
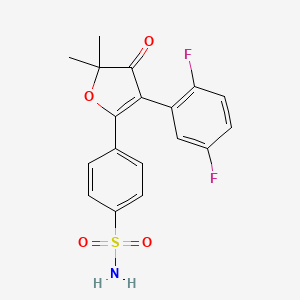
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
